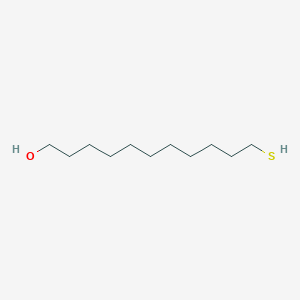

11-Mercapto-1-undecanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11-sulfanylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGGZAVAARQJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294152 | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73768-94-2 | |

| Record name | 73768-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Mercapto-1-undecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11-Mercapto-1-undecanol (MUD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 11-Mercapto-1-undecanol (MUD), a critical bifunctional molecule widely utilized in the formation of self-assembled monolayers (SAMs), biosensor development, and various nanotechnology applications. This document details the core synthetic strategies, providing experimental protocols, comparative data, and workflow visualizations to aid researchers in the selection and implementation of the most suitable synthesis for their specific needs.

Introduction

This compound (HS(CH₂)₁₁OH), often abbreviated as MUD, is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by an eleven-carbon alkyl chain. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, facilitating the spontaneous formation of highly ordered SAMs. The hydroxyl terminus provides a hydrophilic interface and a reactive site for further chemical functionalization. This dual functionality makes MUD an invaluable building block in surface chemistry, materials science, and bioconjugation.

This guide explores the three predominant synthetic routes to MUD:

-

Nucleophilic Substitution of 11-Bromo-1-undecanol: A two-step process involving the formation of an isothiouronium salt followed by alkaline hydrolysis.

-

Thiol-Ene Radical Addition: A method involving the radical-mediated addition of a thiol-containing reagent across a terminal double bond.

-

Thioacetate Protection and Deprotection: A pathway that utilizes a protected thiol group to enhance stability and simplify handling, followed by a deprotection step to yield the final product.

Each of these pathways offers distinct advantages and disadvantages in terms of yield, purity, cost, and experimental complexity. The following sections provide detailed protocols and comparative data to inform the selection of an appropriate synthetic strategy.

Synthesis Pathways and Experimental Protocols

Nucleophilic Substitution of 11-Bromo-1-undecanol

This is a widely employed and classical method for the synthesis of thiols from alkyl halides. The reaction proceeds in two main stages: the formation of a stable S-alkylisothiouronium salt and its subsequent hydrolysis to the thiol.

Workflow Diagram:

Experimental Protocol:

-

Materials:

-

11-Bromo-1-undecanol

-

Thiourea

-

Ethanol, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 2 M

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 11-bromo-1-undecanol (e.g., 10.0 g, 39.8 mmol) and thiourea (e.g., 3.33 g, 43.8 mmol) in anhydrous ethanol (e.g., 150 mL).

-

Place the flask under a nitrogen atmosphere and heat the mixture to reflux at approximately 80°C for 24 hours.[1]

-

After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Add a solution of sodium hydroxide (e.g., 4.78 g, 119.5 mmol) in deionized water (e.g., 20 mL) to the flask.

-

Heat the mixture to reflux for an additional 2 hours to effect hydrolysis of the isothiouronium salt.

-

Cool the reaction mixture to room temperature and neutralize with 2 M HCl until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

-

Characterization (Typical Data):

-

¹H NMR (CDCl₃, 300 MHz): δ 3.64 (t, 2H, -CH₂OH), 2.52 (q, 2H, -CH₂SH), 1.57 (m, 4H), 1.26 (br s, 14H), 1.34 (t, 1H, -SH).

-

¹³C NMR (CDCl₃, 75 MHz): δ 63.1, 39.2, 34.1, 32.8, 29.6, 29.5, 29.4, 29.1, 28.4, 25.7, 24.7.

-

Thiol-Ene Radical Addition

The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds. In the context of MUD synthesis, this typically involves the radical-initiated addition of thioacetic acid to an undecenyl alcohol, followed by deprotection of the thioacetate.

Workflow Diagram:

Experimental Protocol:

-

Materials:

-

11-Undecen-1-ol

-

Thioacetic acid

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Toluene or Ethanol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Thiol-Ene Addition: In a reaction vessel, dissolve 11-undecen-1-ol (e.g., 10.0 g, 58.7 mmol) and a radical initiator such as AIBN (1-2 mol%) in toluene or ethanol.[1]

-

Add thioacetic acid (a slight excess) to the mixture.

-

Heat the reaction mixture to between 60°C and 80°C for 12 to 24 hours under an inert atmosphere.[1]

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 11-acetylthio-1-undecanol can be purified by column chromatography or used directly in the next step.

-

Deprotection: Dissolve the crude 11-acetylthio-1-undecanol in ethanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of NaOH in water dropwise to the flask.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and neutralize with 2 M HCl.

-

Add diethyl ether and deionized water to a separatory funnel and transfer the reaction mixture.

-

Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

Reduction of 11,11'-Dithiobis(undecanol)

This method involves the cleavage of a disulfide bond to generate two thiol groups. This can be an effective route if the disulfide precursor is readily available.

Workflow Diagram:

Experimental Protocol:

-

Materials:

-

11,11'-Dithiobis(undecanol)

-

Dithiothreitol (DTT) or another reducing agent (e.g., NaBH₄)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 11,11'-dithiobis(undecanol) (e.g., 5.0 g, 12.3 mmol) in a mixture of ethanol and water.

-

Add an excess of a reducing agent such as dithiothreitol (DTT) to the solution.

-

Stir the reaction mixture at room temperature for several hours until the disulfide is fully reduced (monitor by TLC).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Further purification can be achieved by column chromatography.

-

Quantitative Data Summary

The selection of a synthesis pathway often depends on factors such as yield, purity, and reaction time. The following table summarizes typical quantitative data for the described methods.

| Synthesis Pathway | Starting Materials | Typical Yield | Typical Purity | Reaction Time | Key Considerations |

| Nucleophilic Substitution | 11-Bromo-1-undecanol, Thiourea | 70-85% | >95% | 26-30 hours | Two-step process; thiourea is a convenient thiol source. |

| Thiol-Ene Addition | 11-Undecen-1-ol, Thioacetic Acid | >85%[1] | High | 14-26 hours | High efficiency and atom economy; requires a radical initiator. |

| Disulfide Reduction | 11,11'-Dithiobis(undecanol) | High | High | 2-6 hours | Fast and clean reaction; depends on the availability of the disulfide precursor. |

| Thioacetate Deprotection | 11-Acetylthio-1-undecanol | 50-75% (for deprotection) | ~95% | 2-4 hours (for deprotection) | Useful for handling the otherwise reactive thiol; overall yield depends on the synthesis of the thioacetate. |

Note: Yields and reaction times are approximate and can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The choice of method will be dictated by the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. The nucleophilic substitution route is a robust and well-established method. The thiol-ene reaction offers high efficiency and is a good example of a "click" chemistry approach. The reduction of the corresponding disulfide is a straightforward and high-yielding method if the precursor is accessible. Finally, the use of a thioacetate protecting group can be advantageous for handling and purification. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

The Bifunctional Nature of 11-Mercapto-1-undecanol: A Technical Guide for Surface Functionalization and Biomolecular Applications

An in-depth exploration of the synthesis, self-assembly, and versatile applications of 11-Mercapto-1-undecanol (MUD) in research, biosensing, and drug development.

Introduction

This compound (MUD) is a bifunctional organic molecule that has garnered significant attention in the fields of surface chemistry, nanotechnology, and biotechnology. Its unique structure, featuring a thiol (-SH) group at one end of an eleven-carbon alkyl chain and a hydroxyl (-OH) group at the other, allows for a versatile range of applications. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, facilitating the formation of highly ordered self-assembled monolayers (SAMs). The terminal hydroxyl group provides a hydrophilic interface and a reactive site for the subsequent immobilization of biomolecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of MUD, with a focus on its use in surface functionalization for biosensing and drug delivery platforms.

Core Properties of this compound

The utility of MUD stems from its distinct chemical and physical properties, which are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | HS(CH₂)₁₁OH | [1] |

| Molecular Weight | 204.37 g/mol | [1] |

| Melting Point | 33-37 °C | [2] |

| Appearance | White to off-white solid | [2] |

The formation of a MUD SAM on a gold surface significantly alters the surface properties, creating a hydrophilic and bio-compatible interface. The characteristics of these monolayers have been extensively studied using various surface-sensitive techniques.

| SAM Property on Gold | Value/Observation | Technique |

| Water Contact Angle | <15° (for a pure hydroxyl-terminated SAM) | Goniometry |

| Ellipsometric Thickness | ~1.7 nm | Ellipsometry |

| Surface Coverage Density | ~4.6 x 10¹⁴ molecules/cm² | Reductive Desorption |

| Surface Morphology | Well-ordered, crystalline-like monolayer | AFM, STM |

| Chemical Composition | Presence of S, C, O confirmed | XPS |

The Power of Bifunctionality: Self-Assembled Monolayers

The thiol group of MUD readily forms a strong covalent bond with gold surfaces, leading to the spontaneous formation of a densely packed, organized monolayer. This process of self-assembly is a cornerstone of MUD's utility.

The resulting SAM presents a surface of hydroxyl groups, which imparts hydrophilicity and provides a platform for further chemical modification.

Experimental Protocols

Preparation of a MUD Self-Assembled Monolayer on a Gold Substrate

This protocol describes the formation of a MUD SAM on a planar gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)

-

This compound (MUD)

-

Absolute ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Cleaning the Gold Substrate:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Preparation of MUD Solution:

-

Prepare a 1 mM solution of MUD in absolute ethanol. For example, dissolve 2.04 mg of MUD in 10 mL of absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the cleaned, dry gold substrate in a clean glass vial.

-

Pour the MUD solution into the vial, ensuring the substrate is completely submerged.

-

Seal the vial and allow it to stand at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the MUD solution using tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The MUD-functionalized substrate is now ready for use or further modification.

-

Covalent Immobilization of Protein A onto a MUD-Functionalized Surface

This protocol details the activation of the hydroxyl-terminated SAM and the subsequent covalent immobilization of Protein A, a key step in the fabrication of immunosensors.[3][4]

Materials:

-

MUD-functionalized gold substrate

-

Protein A from Staphylococcus aureus

-

N,N'-Disuccinimidyl carbonate (DSC)

-

N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanolamine or glycine solution (1 M, pH 8.5) for blocking

-

Clean reaction vessels

Procedure:

-

Activation of the Hydroxyl-Terminated SAM:

-

Prepare a solution of 10 mM DSC in anhydrous DMF.

-

Immerse the MUD-functionalized substrate in the DSC solution for 1-2 hours at room temperature with gentle agitation. This reaction activates the hydroxyl groups to form N-succinimidyl carbonate esters.

-

Rinse the substrate with DMF and then with absolute ethanol to remove excess DSC and byproducts.

-

Dry the substrate under a gentle stream of nitrogen.

-

-

Protein A Immobilization:

-

Prepare a solution of Protein A in PBS (pH 7.4) at a concentration of 0.1-1 mg/mL.

-

Place the activated substrate in the Protein A solution and incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups (e.g., from lysine residues) on Protein A will react with the activated surface to form stable carbamate linkages.

-

-

Blocking of Unreacted Sites:

-

Remove the substrate from the Protein A solution.

-

Rinse the substrate with PBS to remove non-specifically bound protein.

-

Immerse the substrate in a 1 M ethanolamine or glycine solution (pH 8.5) for 30 minutes to block any remaining active sites on the surface.

-

-

Final Rinsing:

-

Rinse the substrate thoroughly with PBS and then with deionized water.

-

Dry the substrate under a gentle stream of nitrogen.

-

The surface is now functionalized with oriented Protein A, ready for antibody capture.

-

Applications in Biosensing and Drug Development

The bifunctional nature of MUD makes it an ideal candidate for the development of biosensors and drug delivery systems. The hydroxyl-terminated surface minimizes non-specific protein adsorption, a crucial requirement for sensitive and specific detection of target analytes.[4]

In biosensor fabrication, the MUD layer acts as a versatile linker to which biorecognition elements such as antibodies, enzymes, or nucleic acids can be attached. The ability to create a well-defined and reproducible surface chemistry is paramount for the performance of these devices.

For drug delivery applications, MUD can be used to functionalize nanoparticles, such as gold nanoparticles. The thiol group anchors the molecule to the nanoparticle surface, while the hydroxyl group can be used to attach therapeutic agents or targeting ligands. This allows for the creation of sophisticated drug delivery vehicles with enhanced stability and targeting capabilities.

Cellular Interactions and Signaling

The ability to control surface chemistry at the nanoscale using MUD and mixed SAMs provides a powerful tool to study cell-surface interactions. By creating patterns of different chemical functionalities, researchers can investigate how cells respond to their microenvironment. For instance, by creating patterns of hydrophilic (MUD) and hydrophobic (e.g., alkanethiol) regions, it is possible to control cell adhesion and spreading.

Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrin receptors, which are transmembrane proteins that link the ECM to the cell's cytoskeleton. The clustering of integrins upon binding to ECM proteins like fibronectin initiates a cascade of intracellular signaling events that regulate cell behavior, including proliferation, differentiation, and migration. While specific signaling pathway diagrams directly modulated by MUD-patterned surfaces are complex and depend on the cell type and the co-presented ligands, a general schematic of integrin-mediated signaling is presented below. MUD-functionalized surfaces, by controlling the adsorption of ECM proteins, can influence these pathways.

Conclusion

This compound is a powerful and versatile tool for researchers and professionals in drug development and diagnostics. Its bifunctional nature allows for the creation of well-defined, biocompatible surfaces that can be readily functionalized with a wide range of biomolecules. The ability to form robust self-assembled monolayers on gold and other noble metals provides a reproducible platform for a myriad of applications, from fundamental studies of protein-surface interactions to the development of sophisticated biosensors and targeted drug delivery systems. The continued exploration of MUD and its derivatives in mixed monolayer systems will undoubtedly lead to further advancements in nanotechnology and biomedicine.

References

An In-depth Technical Guide to 11-Mercapto-1-undecanol (CAS: 73768-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Mercapto-1-undecanol (MUD) is a bifunctional organic molecule that has garnered significant attention in the scientific community for its utility in surface chemistry, nanotechnology, and biomedicine. Its unique structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group separated by an eleven-carbon alkyl chain, allows for the formation of well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The thiol group serves as a robust anchor to the substrate, while the hydroxyl group provides a hydrophilic interface that can be further functionalized. This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and key applications of this compound, with a focus on its role in biosensor development and drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 73768-94-2 | |

| Molecular Formula | C11H24OS | [1] |

| Molecular Weight | 204.37 g/mol | [1] |

| Melting Point | 33-37 °C (lit.) | [2] |

| Boiling Point | 304.0 ± 15.0 °C (Predicted) | [2] |

| Density | 0.790 g/mL at 25 °C | [2] |

| Solubility | Chloroform, DMSO (Sparingly), Methanol (Slightly) | [2] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 11-Bromo-1-undecanol

This two-step synthesis involves the formation of an isothiouronium salt intermediate, followed by its hydrolysis to yield the final thiol product.

Step 1: Isothiouronium Salt Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromo-1-undecanol and thiourea in ethanol.

-

The reaction mixture is refluxed at approximately 80°C for 24 hours under an inert atmosphere (e.g., nitrogen).[2]

-

During this time, the sulfur atom of thiourea acts as a nucleophile, displacing the bromide ion from 11-bromo-1-undecanol to form the S-alkylisothiouronium salt intermediate.

Step 2: Hydrolysis

-

After 24 hours, the reaction mixture is cooled to room temperature.

-

An aqueous solution of a base, such as sodium hydroxide or ethylenediamine, is added to the flask.[2]

-

The mixture is then heated to reflux for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt, which liberates the free thiol, this compound.

Purification Protocol: Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and by-products. Column chromatography is a highly effective method for this purpose.

-

Slurry Preparation : The crude this compound is dissolved in a minimal amount of a suitable solvent.

-

Column Packing : A glass column is packed with silica gel as the stationary phase, using a hexane:ethyl acetate (e.g., 8:2 v/v) mixture as the eluent.

-

Loading and Elution : The dissolved crude product is carefully loaded onto the top of the silica gel bed. The eluent is then passed through the column, and fractions are collected.

-

Fraction Analysis : The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal : The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[2]

Core Applications

The bifunctional nature of this compound is the cornerstone of its wide-ranging applications, particularly in the formation of self-assembled monolayers.

Self-Assembled Monolayers (SAMs)

This compound spontaneously forms highly ordered, single-layer films on gold surfaces.[1] The strong covalent bond between the sulfur atom of the thiol group and the gold substrate drives this self-assembly process. The resulting SAM presents a hydrophilic surface due to the terminal hydroxyl groups.

Biosensors

SAMs of this compound provide an ideal platform for the development of biosensors. The terminal hydroxyl groups can be activated to immobilize a variety of biomolecules, including enzymes, antibodies, and nucleic acids.[1] This allows for the creation of highly specific and sensitive detection systems. The underlying gold substrate often serves as the transducer element in electrochemical or optical biosensors.

Drug Delivery

In the field of drug development, this compound serves as a critical linker molecule for conjugating therapeutic agents to gold nanoparticles.[1] The thiol group anchors the molecule to the nanoparticle surface, while the hydroxyl group provides a site for drug attachment.[3] This approach enables the development of targeted drug delivery systems, where the gold nanoparticles can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing side effects.[1] The long hydrocarbon chain of the molecule can also influence the lipophilic character of the resulting conjugate, potentially improving its interaction with biological membranes.[3]

Reactivity and Stability

The reactivity of this compound is dominated by its two functional groups. The thiol group readily undergoes oxidation to form a disulfide, a reaction that can be achieved using various oxidizing agents.[1] It is this thiol group's strong affinity for gold that drives the formation of stable SAMs. The hydroxyl group can participate in typical alcohol reactions such as esterification and etherification, allowing for a wide range of surface modifications.

The stability of SAMs formed from this compound on gold is a critical factor for their practical applications. The gold-sulfur bond is relatively strong and provides a robust anchor for the monolayer.

Conclusion

This compound is a versatile and indispensable tool for researchers and professionals in chemistry, materials science, and drug development. Its ability to form well-defined and functionalizable self-assembled monolayers on gold surfaces has paved the way for significant advancements in biosensing technologies and targeted drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective utilization in these and other emerging applications.

References

An In-depth Technical Guide to the Physical Properties of 11-Mercapto-1-undecanol

For Researchers, Scientists, and Drug Development Professionals

11-Mercapto-1-undecanol (MUD) is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by an eleven-carbon alkyl chain.[1] This unique structure allows it to form well-ordered, hydrophilic self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, due to the strong affinity of the thiol group for the metal.[1] The exposed hydroxyl groups can be further functionalized, making MUD a critical component in biosensors, microfluidics, and drug delivery systems.[1] This guide provides a comprehensive overview of its core physical properties, the experimental methods used to determine them, and a key experimental workflow.

Core Physical and Chemical Properties

The physical characteristics of this compound have been determined through a combination of experimental measurements and predictive calculations. These properties are essential for its application in various scientific fields.

| Property | Value |

| Molecular Formula | C11H24OS[1][2] |

| Molecular Weight | 204.37 g/mol [1][3] |

| Appearance | White to off-white solid[2][4] |

| Melting Point | 33-37 °C[3][5][6] |

| Boiling Point | 303.979 °C at 760 mmHg[5][6] |

| Density | 0.922 g/cm³[5][6] or 0.790 g/mL at 25 °C[2][4] |

| Vapor Pressure | 8.59E-05 mmHg at 25°C[2][5] |

| Flash Point | >113 °C (>235.4 °F) - closed cup[3][6] |

| Refractive Index | n20/D 1.359 (predicted)[2][4][5] |

| pKa | 10.49 ± 0.10 (predicted)[2][4][5] |

| Solubility | Sparingly soluble in Chloroform and DMSO; slightly soluble in Methanol.[2][4][5] |

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for measuring key characteristics of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow temperature range and is a key indicator of purity.[7]

Methodology: Capillary Tube Method [7][8]

-

Sample Preparation: A small amount of the solid organic compound is finely ground into a powder.[7][9] A capillary tube, sealed at one end, is dipped into the powder and tapped gently to pack a small column (about 3 mm high) of the sample at the sealed end.[8][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point liquid like paraffin oil or sulfuric acid, and attached to a thermometer.[7][8] The thermometer bulb and the sample in the capillary should be at the same level.[8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[10][11] The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it is completely molten are recorded.[10] This range is the melting point of the compound.[10] The presence of impurities typically causes a depression and broadening of the melting point range.[7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13]

Methodology: Distillation Method [12][13]

-

Apparatus Setup: The liquid sample is placed in a distillation flask, and a few boiling chips are added to ensure smooth boiling.[13] A thermometer is inserted into the neck of the flask, with the top of the bulb positioned just below the side arm leading to the condenser.[13]

-

Heating: The flask is heated gently.[13] As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.[14]

-

Observation and Measurement: The temperature is monitored. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, observed as the temperature at which the pure liquid condenses and is collected in the receiving vessel.[14] This temperature should remain constant throughout the distillation of a pure substance.

Determination of Density

Density is an intensive property defined as the mass of a substance per unit volume (d = m/V).[15]

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass Measurement: An empty, clean, and dry container (such as a graduated cylinder or pycnometer) is weighed using an electronic balance.[16][17]

-

Volume Measurement: A specific volume of the liquid is carefully added to the container. The volume is read precisely from the graduated markings, observing the bottom of the meniscus for liquids like water.[15][17]

-

Mass of Liquid: The container with the liquid is weighed again. The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.[17]

-

Calculation: The density is calculated by dividing the mass of the liquid by its measured volume.[15] For solids, density can be determined by the water displacement method, where the volume of the submerged solid is equal to the volume of the water it displaces.[18]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [19]

-

Preparation: A series of vials or test tubes are prepared. To each, a measured amount of solvent (e.g., water, ethanol, chloroform) is added.[20]

-

Addition of Solute: An increasing, known mass of the solute (this compound) is added to each vial.

-

Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19][21]

-

Observation and Analysis: After equilibration, the solutions are visually inspected for any undissolved solid. The concentration of the solute in the clear, saturated supernatant can be determined analytically (e.g., by spectroscopy or chromatography after separation of the solid).[21] This provides a quantitative measure of solubility. A simpler, qualitative assessment involves observing whether the compound dissolves in a given solvent at a specific concentration.[19]

Experimental Workflow: Formation of a Self-Assembled Monolayer (SAM)

A primary application of this compound is the formation of SAMs on gold surfaces. This process is a spontaneous organization of the molecules into a stable, well-ordered monolayer.

Caption: Workflow for forming a hydrophilic self-assembled monolayer.

This workflow illustrates the key steps from preparing the gold substrate to the final formation of the hydroxyl-terminated monolayer, which is then ready for further surface functionalization or analysis.

References

- 1. Buy this compound | 73768-94-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97 73768-94-2 [sigmaaldrich.com]

- 4. This compound | 73768-94-2 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, CAS No. 73768-94-2 - iChemical [ichemical.com]

- 7. engineeringbyte.com [engineeringbyte.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. uoanbar.edu.iq [uoanbar.edu.iq]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chm.uri.edu [chm.uri.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. drugfuture.com [drugfuture.com]

Solubility of 11-Mercapto-1-undecanol in Organic Solvents: A Technical Guide

Introduction

11-Mercapto-1-undecanol (11-MUD) is a bifunctional organic molecule with the chemical formula HS(CH₂)₁₁OH. It possesses a terminal thiol (-SH) group at one end of its eleven-carbon chain and a terminal hydroxyl (-OH) group at the other. This unique structure, featuring a hydrophobic alkyl chain and two distinct polar functional groups, makes 11-MUD a compound of significant interest in surface chemistry, nanotechnology, and drug delivery systems. Its ability to form well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a key application.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these applications, from synthesis and purification to the formation of high-quality SAMs.

Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like".[3] The long, nonpolar eleven-carbon alkyl chain imparts significant hydrophobic character to the molecule. However, the presence of the polar hydroxyl and thiol groups at its termini allows for interactions with polar solvents. The overall solubility in a given solvent is a balance of these competing characteristics.

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative solubility information has been reported. The following table summarizes the available qualitative data.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Polarity | Solubility Description |

| Chloroform | Nonpolar | Sparingly Soluble[1][4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble[1][4][5] |

| Methanol | Polar Protic | Slightly Soluble[1][4][5] |

| Water | Polar Protic | Soluble[1] |

| Various Organic Solvents | - | Generally Soluble[1] |

It is important to note that terms like "sparingly soluble" and "slightly soluble" are qualitative and can vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent. For precise applications, it is recommended to determine the solubility experimentally under the conditions of intended use.

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the visual determination of miscibility and can be adapted for more quantitative analysis.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a given temperature (e.g., room temperature).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, chloroform, DMSO, THF)

-

Small, sealable glass vials or test tubes

-

Vortex mixer

-

Water bath or heating block (optional, for temperature control)

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label each vial with the name of the solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first organic solvent to its corresponding labeled vial.

-

Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the vial containing the solvent.

-

Mixing: Seal the vial and vortex it for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background.

-

If the solid has completely dissolved, the solution will be clear and free of any visible particles.

-

If the solid has not completely dissolved, undissolved particles will be visible.

-

-

Incremental Solute Addition: If the initial amount of 11-MUD dissolved completely, continue to add small, known increments (e.g., 1 mg at a time), vortexing and observing after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the added solid no longer dissolves, even after thorough mixing.

-

Data Recording: Record the total mass of this compound that was completely dissolved in the known volume of the solvent.

-

Repeat for Other Solvents: Repeat steps 2-8 for each of the selected organic solvents.

-

Temperature Control (Optional): For more controlled experiments, perform the entire procedure in a temperature-controlled environment, such as a water bath set to a specific temperature.

Data Analysis and Reporting:

The solubility can be expressed in various units, such as:

-

mg/mL: (Total mass of dissolved 11-MUD in mg) / (Volume of solvent in mL)

-

g/100 mL: (Total mass of dissolved 11-MUD in g / Volume of solvent in mL) * 100

-

mol/L (Molarity): (Moles of dissolved 11-MUD) / (Volume of solvent in L)

Application Workflow: Formation of Self-Assembled Monolayers (SAMs)

A primary application of this compound is the formation of self-assembled monolayers on gold surfaces. The thiol group has a strong affinity for gold, leading to the spontaneous organization of 11-MUD molecules into a densely packed, ordered monolayer. The terminal hydroxyl groups are exposed, creating a hydrophilic surface. The following diagram illustrates the typical workflow for the formation of an 11-MUD SAM on a gold substrate.

Caption: Workflow for the formation of a self-assembled monolayer of 11-MUD on a gold surface.

This compound exhibits a nuanced solubility profile due to its bifunctional nature and long alkyl chain. While qualitative data indicates its solubility in a range of polar and nonpolar organic solvents, a lack of comprehensive quantitative data in the literature necessitates experimental determination for specific applications. The provided protocol offers a foundational method for such determinations. The critical application of 11-MUD in forming self-assembled monolayers highlights the importance of understanding its behavior in solution to achieve well-ordered and functionalized surfaces for advanced materials and biomedical devices. Further research to quantify the solubility of 11-MUD in a broader array of organic solvents would be highly beneficial to the scientific community.

References

The Formation of Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of material properties at the molecular level. Their spontaneous formation from a precursor solution or vapor onto a substrate provides a versatile platform for applications ranging from biosensing and drug delivery to microelectronics and corrosion inhibition. This in-depth technical guide elucidates the core principles governing the formation of SAMs, with a focus on the two most extensively studied systems: alkanethiols on gold and organosilanes on silica-based substrates. We will delve into the thermodynamics and kinetics of the self-assembly process, provide detailed experimental protocols, and present a comparative analysis with the Langmuir-Blodgett technique.

The Driving Forces: Thermodynamics of SAM Formation

The spontaneous assembly of molecules into a highly ordered monolayer is a thermodynamically driven process, governed by the minimization of the system's Gibbs free energy (ΔG). This energy change is a composite of several contributions, including the strong exothermic interaction between the headgroup and the substrate, weaker van der Waals interactions between adjacent alkyl chains, and entropic factors related to the ordering of the molecules and the release of solvent molecules from the substrate and the assembling molecules.

The overall Gibbs free energy of adsorption (ΔG_ads) can be expressed as:

ΔG_ads = ΔH_ads - TΔS_ads

where ΔH_ads is the enthalpy of adsorption and ΔS_ads is the entropy of adsorption. A negative ΔG_ads indicates a spontaneous process. The primary enthalpic contribution comes from the formation of a chemical bond between the headgroup and the substrate, for instance, the strong gold-sulfur bond in the case of thiols on gold, or the covalent siloxane bond (Si-O-Si) for silanes on hydroxylated surfaces.[1] The van der Waals interactions between the alkyl chains, though weaker, become significant as the chains pack closely together, contributing to the overall stability of the monolayer.[2]

The following table summarizes key thermodynamic data for common SAM systems.

| SAM System | Headgroup-Substrate Interaction | Gibbs Free Energy of Adsorption (ΔG°) (kJ/mol) | Enthalpy of Adsorption (ΔH°) (kJ/mol) | Reference |

| Alkanethiols on Gold | Covalent Au-S bond | -20 to -45 | -100 to -200 | [3] |

| Alkanesilanes on Silica (SiO₂) | Covalent Si-O-Si bond | Highly negative (exact values vary) | - | [4] |

| Carboxylic Acids on Aluminum Oxide | Lewis acid-base interaction | - | - | [5] |

| Phosphonates on Metal Oxides | P-O-Metal bond | - | - | [4] |

The Rate of Assembly: Kinetics of SAM Formation

The formation of a SAM is not an instantaneous event but rather a dynamic process that can be broadly divided into two main stages: an initial, rapid adsorption of molecules onto the substrate, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered monolayer.[5] The kinetics of this process can be studied in real-time using techniques such as Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).[6][7]

The initial adsorption is often modeled using Langmuir kinetics, where the rate of adsorption is proportional to the concentration of the adsorbate in solution and the fraction of unoccupied surface sites.[5][8] However, for many systems, a more complex, multi-step kinetic model is required to accurately describe the entire formation process, which may involve surface diffusion, island formation, and defect annealing.[8]

The following table presents kinetic data for the formation of alkanethiol SAMs on gold.

| Alkanethiol Chain Length | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| C12 (Dodecanethiol) | Ethanol | ~1.2 x 10³ | ~66 | [9][10] |

| C11 (Undecanethiol) | Ethanol | - | - | [9] |

| C18 (Octadecanethiol) | Hexane | - | - |

A Tale of Two Techniques: SAMs vs. Langmuir-Blodgett Films

While both Self-Assembled Monolayers and Langmuir-Blodgett (LB) films are methods for creating ultrathin organic films, their formation mechanisms and resulting properties differ significantly. LB films are formed by compressing a monolayer of amphiphilic molecules at the air-water interface and then transferring this pre-formed monolayer onto a solid substrate.[11] In contrast, SAMs form through the spontaneous adsorption and organization of molecules directly onto the substrate from a solution or vapor phase.[12]

This fundamental difference in formation leads to distinct characteristics, as summarized in the table below.

| Property | Self-Assembled Monolayers (SAMs) | Langmuir-Blodgett (LB) Films | Reference |

| Formation Mechanism | Spontaneous adsorption and self-organization on the substrate | Compression of a monolayer at an interface, then transfer | [13] |

| Headgroup-Substrate Bond | Strong, typically covalent or chemisorptive | Weak, typically physisorptive (van der Waals, electrostatic) | [13] |

| Stability | High thermal and mechanical stability | Lower stability, can be prone to desorption | [2][14] |

| Defect Density | Can have defects like pinholes and domain boundaries | Can also have defects, often related to transfer process | |

| Substrate Specificity | Highly specific to the headgroup-substrate chemistry | Less substrate-specific | [13] |

| Molecular Packing | Thermodynamically driven, can achieve high order | Controlled by compression, can achieve high packing density | |

| Preparation | Relatively simple immersion process | Requires specialized equipment (Langmuir trough) | [11][15] |

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the SAM formation mechanism and the associated experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

The successful formation of a high-quality SAM is critically dependent on meticulous experimental procedure, particularly with respect to substrate cleanliness and the exclusion of contaminants.

Protocol for Alkanethiol SAM on Gold

A. Substrate Preparation:

-

Obtain gold-coated substrates (e.g., silicon wafers or glass slides with a thin adhesion layer of titanium or chromium).

-

Clean the substrates by sonication in a sequence of solvents: acetone (5 minutes), followed by methanol (5 minutes).[16]

-

Rinse thoroughly with deionized (DI) water.[16]

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For optimal cleanliness, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse extensively with DI water and dry with nitrogen.[12]

B. SAM Formation:

-

Prepare a dilute solution (typically 1-10 mM) of the desired alkanethiol in a high-purity solvent, such as ethanol.[12]

-

Place the cleaned and dried gold substrates in the thiol solution in a clean glass container.

-

To minimize oxidation, it is advisable to degas the solution and purge the container with an inert gas like nitrogen or argon before sealing.[12]

-

Allow the self-assembly to proceed for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[17]

C. Post-Formation Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse thoroughly with the pure solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.[15]

-

Dry the SAM-coated substrates with a stream of nitrogen gas.

Protocol for Organosilane SAM on Silica

A. Substrate Preparation:

-

Use silicon wafers with a native oxide layer or glass slides as substrates.

-

Clean the substrates using the same solvent sonication procedure as for gold (acetone and methanol).[16]

-

A crucial step for silanization is to ensure a high density of hydroxyl (-OH) groups on the surface. This is typically achieved by treating the substrates with a piranha solution for 10-15 minutes, which both cleans and hydroxylates the surface.[1]

-

Rinse thoroughly with DI water and dry with nitrogen.[1]

B. SAM Formation:

-

Prepare a solution of the organosilane (e.g., an alkyltrichlorosilane or alkyltrialkoxysilane) in an anhydrous solvent, such as toluene or hexane. The presence of a small, controlled amount of water is necessary to catalyze the hydrolysis of the silane headgroup.[18]

-

Immerse the cleaned and hydroxylated substrates in the silane solution. The reaction should be carried out in a moisture-controlled environment, such as a glove box or under an inert atmosphere, to prevent uncontrolled polymerization of the silane in solution.[19]

-

The immersion time can vary from a few minutes to several hours depending on the specific silane and desired monolayer quality.

C. Post-Formation Curing and Rinsing:

-

After immersion, rinse the substrates with the anhydrous solvent to remove excess silane.

-

To promote the formation of covalent siloxane bonds and improve the stability of the monolayer, the substrates are typically cured by baking at an elevated temperature (e.g., 100-120 °C) for about an hour.[12]

-

After curing, sonicate the substrates in a fresh portion of the solvent to remove any remaining physisorbed molecules.

-

Dry the final SAM-coated substrates with a stream of nitrogen.

Characterization of Self-Assembled Monolayers

A suite of surface-sensitive analytical techniques is employed to characterize the quality, structure, and properties of the formed SAMs.

| Characterization Technique | Information Obtained | Reference |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity), monolayer packing and order. | [20] |

| Ellipsometry | Thickness of the monolayer with sub-nanometer precision. | [4] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence of the SAM and the nature of the headgroup-substrate bond. | [21] |

| Atomic Force Microscopy (AFM) | Surface morphology, topography, and the presence of defects. Can also be used to measure mechanical properties. | [20] |

| Scanning Tunneling Microscopy (STM) | High-resolution imaging of the molecular packing and arrangement on conductive substrates. | [20] |

| Quartz Crystal Microbalance (QCM) | Real-time monitoring of mass adsorption during SAM formation, providing kinetic data. | [6][22] |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and conformation of the alkyl chains within the SAM. | [5] |

This guide provides a foundational understanding of the principles and practices involved in the formation of self-assembled monolayers. The ability to create well-defined and functional surfaces through this bottom-up approach continues to be a powerful tool in advancing research and development across numerous scientific and technological fields.

References

- 1. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]

- 2. lee.chem.uh.edu [lee.chem.uh.edu]

- 3. Theoretical analysis of adsorption thermodynamics for charged peptide residues on SAM surfaces of varying functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 6. mdpi.com [mdpi.com]

- 7. Adsorption kinetics of l-glutathione on gold and structural changes during self-assembly: an in situ ATR-IR and QCM study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biolinscientific.com [biolinscientific.com]

- 12. ossila.com [ossila.com]

- 13. The first direct comparison of self-assembly and Langmuir–Blodgett deposition techniques: Two routes to highly organized monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Substrate Cleaning [utep.edu]

- 17. if.tugraz.at [if.tugraz.at]

- 18. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]

- 19. scilit.com [scilit.com]

- 20. fiveable.me [fiveable.me]

- 21. pubs.acs.org [pubs.acs.org]

- 22. QCM Biosensor Based on Polydopamine Surface for Real-Time Analysis of the Binding Kinetics of Protein-Protein Interactions [mdpi.com]

The Thiol-Gold Interface: An In-depth Technical Guide to 11-Mercapto-1-undecanol Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold substrates represent a cornerstone of nanotechnology and surface science. Among these, 11-Mercapto-1-undecanol (11-MUD) SAMs are of particular interest due to the terminal hydroxyl group, which imparts a hydrophilic character to the surface and provides a versatile platform for further functionalization. This technical guide provides a comprehensive overview of the fundamental thiol-gold interaction in 11-MUD SAMs, detailing the quantitative parameters of this bond, the experimental protocols for SAM formation and characterization, and the logical workflow of these processes. This information is critical for researchers and professionals in drug development and various scientific fields who rely on the precise control of surface chemistry for applications ranging from biosensing to biomaterial engineering.

The Thiol-Gold Interaction: A Quantitative Perspective

The stability and structure of 11-MUD SAMs are dictated by the nature of the covalent bond between the sulfur headgroup of the thiol and the gold substrate. This interaction has been extensively studied, and key quantitative parameters have been determined through a combination of experimental techniques and theoretical calculations.

| Parameter | Value | Technique(s) | Notes |

| Au-S Bond Length | ~2.49 Å | Density Functional Theory (DFT) Calculations | This value is calculated for short-chain alkanethiolates and is considered representative for the Au-S bond in 11-MUD SAMs.[1] |

| S 2p Binding Energy | 162 - 163 eV | X-ray Photoelectron Spectroscopy (XPS) | This binding energy is characteristic of a thiolate species covalently bonded to a gold surface.[2][3] |

| Desorption Energies | 118, 136, 141, and 150 kJ/mol | Temperature Programmed Desorption (TPD) | The presence of multiple desorption energies suggests different binding states of the 11-MUD molecules on the gold surface.[4] |

| Surface Coverage | 4.3 - 6.3 molecules/nm² | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | This range is reported for alkanethiols of varying chain lengths, providing an estimate for the packing density of 11-MUD SAMs.[5][6] |

| Water Contact Angle | ~49° ± 3° | Contact Angle Goniometry | This value is for a hydroxyl-terminated SAM and indicates a moderately hydrophilic surface. |

Experimental Protocols

The successful formation and characterization of high-quality 11-MUD SAMs are contingent on meticulous experimental procedures. The following sections provide detailed methodologies for substrate preparation, SAM formation, and key characterization techniques.

Gold Substrate Cleaning

A pristine gold surface is paramount for the formation of a well-ordered SAM. Several methods can be employed to remove organic and inorganic contaminants.

Piranha Solution Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment):

-

Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). The reaction is highly exothermic.

-

Immerse the gold substrate in the piranha solution for 5-10 minutes.

-

Rinse the substrate thoroughly with copious amounts of deionized (DI) water.

-

Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

UV/Ozone Cleaning:

-

Place the gold substrate in a UV/Ozone cleaner.

-

Expose the substrate to UV radiation and ozone for 15-20 minutes. This process effectively removes organic contaminants.

-

The substrate is ready for use immediately after cleaning.

11-MUD SAM Formation

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immerse the freshly cleaned gold substrate into the thiol solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrate under a stream of inert gas.

Characterization Techniques

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the SAM.

-

Mount the SAM-coated gold substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Perform high-resolution scans of the S 2p, C 1s, O 1s, and Au 4f regions.

-

For the S 2p region, the peak at approximately 162-163 eV confirms the formation of a gold-thiolate bond. The absence of a peak at ~164 eV indicates no unbound thiol.[2][3]

-

The C 1s and O 1s spectra can be used to confirm the presence of the alkyl chain and the terminal hydroxyl group, respectively. The Au 4f signal will be attenuated by the overlying SAM.

AFM is used to visualize the topography of the SAM surface at the nanoscale.

-

Mount the SAM-coated substrate on the AFM stage.

-

Select a suitable AFM tip (e.g., silicon nitride).

-

Engage the tip with the surface in either contact or tapping mode. Tapping mode is generally preferred for soft organic layers to minimize sample damage.

-

Scan the desired area to obtain a topographic image. A well-formed SAM should exhibit a smooth, uniform surface.

-

Image analysis can provide information on surface roughness and the presence of any defects or domains.

This technique measures the wettability of the SAM surface, which is indicative of the terminal functional group.

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.

-

Use the camera and software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

-

For an 11-MUD SAM, the expected water contact angle is around 49°, indicating a hydrophilic surface due to the terminal -OH groups.

Visualizations

Thiol-Gold Interaction and SAM Formation

Caption: Thiol-Gold Interaction and SAM Formation Workflow.

Experimental Workflow for 11-MUD SAM Preparation and Characterization

Caption: Experimental workflow for 11-MUD SAMs.

Conclusion

The thiol-gold interaction provides a robust and reliable method for the creation of well-defined organic surfaces. For this compound SAMs, this interaction results in a hydrophilic, functionalizable monolayer with predictable and reproducible properties. By understanding the quantitative aspects of the Au-S bond and adhering to rigorous experimental protocols, researchers can effectively utilize these surfaces for a wide array of applications in drug development, biosensing, and fundamental scientific research. The data and methodologies presented in this guide offer a solid foundation for the successful implementation and characterization of 11-MUD SAMs.

References

- 1. journals.aps.org [journals.aps.org]

- 2. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.1 X-ray photoelectron spectroscopy [jredman.kombyonyx.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Hydroxyl Group in 11-Mercapto-1-undecanol Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Mercapto-1-undecanol (11-MUD) is a bifunctional organic molecule extensively utilized in surface science, nanotechnology, and biomedical applications. Its unique structure, comprising a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group separated by an eleven-carbon alkyl chain, allows for the formation of well-ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thiol group serves as a robust anchor to the substrate, while the hydroxyl group, exposed at the monolayer-environment interface, dictates the surface's physicochemical properties and subsequent interactions. This technical guide provides an in-depth analysis of the critical role of the hydroxyl group in 11-MUD SAMs, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

The Hydroxyl Group: A Gateway to Functionality

The terminal hydroxyl group of 11-MUD is the primary determinant of the surface properties of the resulting SAM. Its presence transforms a hydrophobic alkyl surface into a hydrophilic one, a fundamental change that underpins its utility in a wide range of applications.

Surface Wettability and Energy

The hydroxyl groups are capable of forming hydrogen bonds with water molecules, leading to a hydrophilic surface. This is in stark contrast to methyl-terminated SAMs, which are highly hydrophobic. The wettability of a surface is commonly quantified by measuring the static water contact angle.

| SAM Terminal Group | Advancing Water Contact Angle (θ_a) | Reference |

| Hydroxyl (-OH) | 10-20° | [1] |

| Methyl (-CH3) | 110-115° | [2] |

Table 1: Comparison of advancing water contact angles for hydroxyl- and methyl-terminated alkanethiol SAMs on gold.

Protein and Biomolecule Resistance

A key attribute of hydroxyl-terminated SAMs is their ability to resist non-specific protein adsorption. This "bio-inert" character is crucial for the development of biosensors, medical implants, and drug delivery systems where minimizing fouling is essential. The mechanism behind this resistance is attributed to the formation of a tightly bound hydration layer via hydrogen bonding with the hydroxyl groups. This hydration layer acts as a physical and energetic barrier, preventing proteins from directly interacting with the surface.

Platform for Further Functionalization

The hydroxyl group serves as a versatile chemical handle for the covalent attachment of a wide array of molecules, including:

-

Biomolecules: Proteins, peptides, and DNA can be immobilized for biosensing applications.

-

Polymers: Grafting of polymers like polyethylene glycol (PEG) can further enhance protein resistance.

-

Linker Molecules: For the attachment of drugs or targeting ligands in drug delivery systems.[3]

This versatility allows for the precise engineering of surface functionality tailored to specific applications.

Experimental Protocols

The formation and characterization of 11-MUD SAMs involve a series of well-defined experimental procedures.

Formation of 11-MUD Self-Assembled Monolayers

This protocol describes the standard procedure for forming an 11-MUD SAM on a gold substrate.

Characterization of 11-MUD SAMs

A multi-technique approach is essential for the comprehensive characterization of 11-MUD SAMs.

-

Objective: To determine the surface wettability and confirm the presence of the hydrophilic hydroxyl groups.

-

Protocol:

-

Place the 11-MUD functionalized substrate on the goniometer stage.

-

Dispense a droplet of deionized water (typically 1-5 µL) onto the surface.

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

Software analysis is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Measurements are typically taken at multiple locations on the surface to ensure homogeneity.

-

-

Objective: To determine the elemental composition of the surface and confirm the chemical state of the elements.

-

Protocol:

-

Introduce the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray beam (e.g., Al Kα).

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.

-

For 11-MUD SAMs, key elemental regions to analyze are S 2p (to confirm thiol binding to gold), C 1s, and O 1s (to confirm the presence of the alkyl chain and hydroxyl group).

-

| Element | Binding Energy (eV) | Significance |

| S 2p (bound) | ~162 | Confirms covalent Au-S bond formation. |

| S 2p (unbound) | ~164 | Indicates the presence of unbound thiol. |

| C 1s | ~285 | Corresponds to the alkyl chain. |

| O 1s | ~533 | Confirms the presence of the hydroxyl group. |

Table 2: Typical XPS binding energies for elements in an 11-MUD SAM on gold.

-

Objective: To measure the thickness of the SAM.

-

Protocol:

-

A beam of polarized light is reflected off the surface of the SAM at a known angle of incidence.

-

The change in the polarization state of the light upon reflection is measured by a detector.

-

This change is represented by two parameters, Psi (Ψ) and Delta (Δ).

-

A model of the surface (e.g., a single layer on a substrate) is used to fit the experimental data and calculate the thickness and refractive index of the film. For a well-ordered 11-MUD SAM, the expected thickness is approximately 1.5 - 2.0 nm.

-

Logical Relationships in SAM Characterization

The characterization techniques are interconnected and provide complementary information to build a complete picture of the SAM's properties.

Conclusion

The terminal hydroxyl group of this compound is a critical component that defines the functionality of its self-assembled monolayers. It imparts hydrophilicity, which in turn governs interactions with biological media, leading to resistance against non-specific protein adsorption. Furthermore, it provides a versatile platform for the covalent attachment of a multitude of molecules, enabling the creation of highly specific and functional surfaces. A thorough understanding of the role of the hydroxyl group, verified through a suite of surface-sensitive characterization techniques, is paramount for the rational design and successful implementation of 11-MUD based platforms in advanced scientific and biomedical applications.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 11-Mercapto-1-undecanol Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface science and nanotechnology, enabling the precise functionalization of surfaces for a myriad of applications, including biosensing, drug delivery, and fundamental cell-surface interaction studies. 11-Mercapto-1-undecanol (MUD) is a particularly valuable alkanethiol for forming SAMs due to its long alkyl chain, which promotes the formation of well-ordered and densely packed monolayers, and its terminal hydroxyl group, which imparts a hydrophilic character to the surface. This hydroxyl group can also serve as a versatile anchor point for the subsequent covalent immobilization of biomolecules.

These application notes provide a comprehensive guide to the preparation and characterization of MUD SAMs on gold substrates. The protocols outlined below are designed to be accessible to both new and experienced researchers in the field.

Data Presentation

The successful formation of a MUD SAM can be verified through various surface characterization techniques. The following table summarizes the expected quantitative data for a well-formed MUD monolayer on a gold surface.

| Parameter | Technique | Expected Value | Notes |

| Water Contact Angle (Advancing) | Goniometry | < 30° | A low contact angle indicates a hydrophilic surface, consistent with the hydroxyl-terminated MUD monolayer.[1] |

| Ellipsometric Thickness | Ellipsometry | 1.5 - 2.0 nm | The thickness is consistent with a monolayer of vertically oriented this compound molecules. The theoretical length of the MUD molecule is approximately 1.8 nm.[2] |

| X-ray Photoelectron Spectroscopy (XPS) | |||

| S 2p3/2 Binding Energy | XPS | ~162 eV | This binding energy is characteristic of a thiolate species covalently bonded to a gold surface. The absence of a peak at ~164 eV indicates the absence of unbound thiol.[3] |

| C 1s Binding Energy | XPS | ~285 eV (C-C), ~286.5 eV (C-O) | The C 1s spectrum can be deconvoluted into two main components corresponding to the hydrocarbon backbone and the carbon atom bonded to the hydroxyl group.[3] |

| O 1s Binding Energy | XPS | ~533 eV | This peak corresponds to the oxygen atom of the terminal hydroxyl group.[3] |

Experimental Protocols

Materials and Equipment

-

This compound (MUD)

-

Absolute Ethanol (200 proof)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass beakers and Petri dishes

-

Tweezers (for handling substrates)

-

Sonicator

-

Fume hood

Substrate Preparation: Cleaning the Gold Surface

A pristine gold surface is crucial for the formation of a high-quality SAM. The following protocol describes a common and effective cleaning procedure.

-

Piranha Etch (perform in a fume hood with appropriate personal protective equipment):

-

Place the gold substrates in a clean glass beaker.

-

Carefully add the freshly prepared Piranha solution to the beaker, ensuring the substrates are fully submerged.

-

Leave the substrates in the solution for 10-15 minutes. The solution will become hot.

-

Carefully decant the Piranha solution into a designated waste container.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

-

Ethanol Rinse:

-

Rinse the substrates with absolute ethanol.

-

-

Drying:

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-